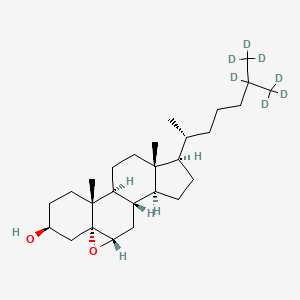

5alpha,6alpha-Epoxycholestanol-d7

説明

BenchChem offers high-quality 5alpha,6alpha-Epoxycholestanol-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5alpha,6alpha-Epoxycholestanol-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C27H46O2 |

|---|---|

分子量 |

409.7 g/mol |

IUPAC名 |

(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1/i1D3,2D3,17D |

InChIキー |

PRYIJAGAEJZDBO-BXAOGQKHSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C)C([2H])([2H])[2H] |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |

製品の起源 |

United States |

Foundational & Exploratory

Chemical structure of 5alpha,6alpha-Epoxycholestanol-d7

Technical Deep Dive: 5 ,6 -Epoxycholestanol-d7

A Bioanalytical Standard for Oxysterol Quantification[1][2][3]

Executive Summary & Chemical Architecture

5

Oxysterols are oxidized derivatives of cholesterol that serve as potent lipid mediators in atherosclerosis, cytotoxicity, and LXR (Liver X Receptor) signaling.[3] The 5,6-epoxide isomer is of particular interest because it is formed through both enzymatic pathways (cytochrome P450) and non-enzymatic autoxidation (ROS attack), making it a critical biomarker for oxidative stress.[2]

Structural Specifications

| Feature | Specification |

| Common Name | 5 |

| IUPAC Name | (3$\beta |

| Chemical Formula | C |

| Molecular Weight | ~409.70 g/mol (vs. 402.65 g/mol for d0) |

| Isotopic Purity | Typically |

| Stereochemistry |

Isotopic Labeling Strategy

The "d7" labeling is strategically placed on the isopropyl side chain (positions 25, 26, and 27).[2]

-

Why here? Labeling the side chain preserves the deuterium atoms during characteristic ring fragmentation in Mass Spectrometry. If the label were on the steroid nucleus (e.g., rings A or B), metabolic scrambling or retro-Diels-Alder fragmentation could result in signal loss or cross-talk with the analyte.[2]

Synthesis & Instability: The "Hidden" Variable

Researchers often underestimate the lability of 5,6-epoxides.[1][4] Unlike 7-ketocholesterol, which is relatively robust, 5

Synthesis Pathway

The standard is synthesized via the oxidation of Cholesterol-d7 using m-chloroperbenzoic acid (mCPBA).[1][4][2] This reaction is stereoselective but not stereospecific, yielding a mixture of

The Acid Hydrolysis Trap

Critical Warning: 5,6-epoxides function as "masked" triols.[1][4][2] In acidic environments (pH < 3) or during improper silica chromatography, the epoxide ring opens to form Cholestane-3

-

Experimental Impact: If your extraction protocol uses acidic additives (e.g., acetic acid) to improve ionization, you will artificially deplete your standard and analyte, converting them into the triol form.[2] This leads to massive quantification errors.[1][4][2]

Figure 1: Synthesis and degradation pathways.[2] Note the critical sensitivity to acid hydrolysis, converting the epoxide to the triol.

Analytical Protocol: LC-MS/MS Optimization

For rigorous quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Ionization Source Selection

-

ESI (Electrospray Ionization): generally poor for neutral sterols like 5,6-epoxides due to lack of basic nitrogens or acidic protons.[4][2]

-

APCI (Atmospheric Pressure Chemical Ionization): Highly Recommended. APCI efficiently ionizes neutral lipids via charge transfer or protonation in the gas phase.[2]

-

Derivatization (Optional): Picolinyl ester derivatization can be used to enhance ESI sensitivity if APCI is unavailable.[2]

Mass Transitions (MRM)

The d7-standard shifts the mass by +7 Da relative to the endogenous analyte.[1][2]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |

| 5 | m/z 403.3 [M+H] | m/z 385.3 | Loss of H |

| 5 | m/z 410.4 [M+H] | m/z 392.4 | Loss of H |

Note: In APCI, the [M+H-H

Validated Workflow

To ensure data integrity, the following workflow minimizes artifactual oxidation and hydrolysis.

Figure 2: Optimized extraction and analysis workflow. BHT (Butylated hydroxytoluene) is essential to stop artificial oxidation of cholesterol during processing.

Biological Significance[1][2][3][4]

Understanding the role of 5

-

Atherosclerosis: It accumulates in atherosclerotic plaques.[1][4][2] Unlike cholesterol, it is cytotoxic to endothelial cells and macrophages, contributing to necrotic core formation.[2]

-

LXR Agonism: It is a known ligand for Liver X Receptors (LXR), regulating genes involved in cholesterol efflux (e.g., ABCA1).[2]

-

Cancer Pharmacology: Recent studies suggest 5,6-epoxides are metabolites of Tamoxifen pharmacology, involved in differentiation and cell death pathways in breast cancer cells [1].[4][2]

References

-

Segala, G., et al. (2013).[2] "5,6-Epoxy-cholesterols contribute to the anticancer pharmacology of tamoxifen in breast cancer cells."[1][4][2] Biochemical Pharmacology, 86(1), 175-189.[4][2] Link

-

Lutjohann, D., et al. (2011). "Cholesterol-5α,6α-epoxide and its metabolite cholestane-3β,5α,6β-triol: biomarkers for cholesterol autoxidation?" Steroids, 76(12), 1305-1312.[4][2] Link

-

Avanti Polar Lipids. "5α,6α-epoxycholestanol-d7 Product Datasheet." Link

-

Cayman Chemical. "5α,6α-epoxy Cholestanol-d7 Technical Information." Link

-

McDonald, J.G., et al. (2007).[2] "Extraction and analysis of oxysterols from biological samples." Methods in Molecular Biology, 579, 345-360.[1][4] Link

Role of 5alpha,6alpha-Epoxycholestanol-d7 as an internal standard

Precision Quantification of Oxysterols: The Strategic Application of 5 ,6 -Epoxycholestanol-d7

Executive Summary

In the expanding field of lipidomics, oxysterols serve as critical biomarkers for oxidative stress, neurodegeneration, and atherosclerosis. Among these, 5

This technical guide details the deployment of 5

Part 1: The Analyte – Biological & Chemical Context[2][3]

The Origin: Enzymatic vs. Non-Enzymatic Formation

To quantify 5

-

Auto-oxidation (ROS-driven): Non-enzymatic attack on the

double bond of cholesterol by reactive oxygen species (ROS).[1] This yields a racemic mixture of 5 -

Enzymatic Peroxidation: Specific cytochrome P450 enzymes can preferentially generate the 5

,6

The Metabolic Fate & Artifact Risk

The biological half-life of the epoxide is dictated by ChEH activity.[2] However, in an analytical context, the primary risk is acid-catalyzed hydrolysis .[2]

If the sample preparation environment becomes acidic (pH < 5), the epoxide ring opens, artificially inflating the levels of cholestane-triol and depleting the epoxide target.

Part 2: The Tool – 5 ,6 -Epoxycholestanol-d7[1][4][9]

Structural Integrity & Isotope Effect

The "d7" designation refers to the deuteration of the side chain, typically at positions C25, C26, and C27 (isopropyl group).

-

Chemical Formula:

[1] -

Mass Shift: +7 Da relative to endogenous analyte.

-

Stability: Deuterium on the alkyl side chain is non-exchangeable, unlike hydroxyl protons, ensuring signal integrity during ionization.

Why d7? (The Internal Standard Logic)

In mass spectrometry, matrix effects (ion suppression/enhancement) can alter signal intensity by >50%.

-

Co-Elution: The d7 standard elutes at the exact same retention time (RT) as the endogenous 5

,6 -

Compensation: Because it co-elutes, it experiences the exact same matrix suppression. The ratio of Analyte/IS remains constant, correcting for extraction yield and ionization efficiency.

Part 3: Analytical Methodology

Visualization of the Workflow

The following diagram illustrates the critical decision points in the analytical workflow, specifically highlighting where the d7-standard must be introduced to validate the process.

Caption: Workflow for oxysterol quantification. Note the "Spike" step must occur before extraction to account for recovery losses. Saponification is a high-risk step for epoxides.[1][2]

Protocol: Sample Preparation (LC-MS/MS Focus)

Objective: Extract free oxysterols while preventing epoxide hydrolysis.

-

Spiking (The Anchor):

-

Extraction (BHT Protected):

-

Solvent Evaporation:

-

Dry under a stream of Nitrogen (

) at room temperature. -

Avoid: Heat >40°C, which promotes thermal degradation.

-

-

Derivatization (Optional but Recommended for Sensitivity):

Instrumental Parameters (LC-MS/MS)

Epoxides are labile.[1][2] Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for underivatized sterols due to better ionization of neutral lipids.

Table 1: Recommended MS Transitions (Underivatized APCI+)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Note |

| 5 | 420.4 | 403.4 | Quant | Loss of |

| 403.4 | 385.4 | Qual | Water loss | |

| 5 | 427.4 | 410.4 | Quant | IS Transition |

Note: If using ESI with derivatization (e.g., Picolinic acid), the mass will shift according to the tag mass. Always tune the d7 standard separately to confirm the optimal collision energy.

Part 4: Challenges & Troubleshooting

The Isomer Problem: vs

The 5

-

Column: C18 columns often struggle to resolve these. A Pentafluorophenyl (PFP) column or a specialized C30 column is recommended for superior shape selectivity.

-

Verification: Inject pure standards of both isomers. If they co-elute, your quantification will represent "Total 5,6-Epoxycholesterol," not the specific alpha isomer.[2]

Artifact Generation (The "Acid Trap")

Symptom: Low recovery of d7-standard and high levels of triol. Cause: Acidic contamination in solvents or silica SPE columns.[2] Fix:

-

Use "neutralized" silica for SPE.[2]

-

Avoid using strong acids in the mobile phase. Use 0.1% Formic acid sparingly, or switch to Ammonium Acetate (neutral pH) buffer.

Stability of the Standard

The d7-standard is expensive and sensitive.[2]

-

Storage: -80°C in Argon-purged amber vials.

-

Solvent: Store in Ethanol or Methanol. Avoid storing in Chloroform for long periods (chloroform can form HCl over time, destroying the epoxide).

Part 5: Metabolic Pathway Visualization[1]

Understanding the biological context helps in interpreting data. The following diagram maps the metabolic position of the analyte.

Caption: Metabolic fate of 5

References

-

ChemicalBook. (2025). Cholesterol-5alpha,6alpha-epoxide Properties and Biological Activity.[1][11][2][8][12][13][14][1]

-

Cayman Chemical. (2025). 5

,6 -

MedChemExpress. (2025). Cholesterol 5

,6 -

Lipid Maps. (2025). 5,6alpha-epoxy-cholesterol(d7) Mass Spectrometry Standards.[1][2][1]

-

CymitQuimica. (2025).[6][15] 5

,6 -

National Institute of Standards and Technology (NIST). (2025). 5,6

-epoxycholesterol, TMS - Gas Chromatography Data.[1][2][16][1] -

Toulouse Cancer Research Center. (2024). The Enzyme Cholesterol-5,6-Epoxide Hydrolase: A Key Regulator in Various Diseases.[1][2][3]

Sources

- 1. CAS 1250-95-9: 5α,6α-Epoxycholesterol | CymitQuimica [cymitquimica.com]

- 2. spectrabase.com [spectrabase.com]

- 3. crct-inserm.fr [crct-inserm.fr]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation and metabolism in vitro of 5,6-epoxides of cholesterol and beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. longdom.org [longdom.org]

- 11. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 5,6α-epoxycholesterol, TMS [webbook.nist.gov]

Introduction: Beyond Cholesterol - The Significance of its Epoxides

An In-depth Technical Guide to the Stereoisomers of 5,6-Epoxycholestanol

Cholesterol, a cornerstone of cellular membranes and a precursor to vital steroids, is susceptible to oxidation, yielding a diverse family of molecules known as oxysterols. Among these, the diastereomeric 5,6-epoxides of cholesterol, 5α,6α-epoxycholestanol and 5β,6β-epoxycholestanol, represent a critical junction in sterol metabolism and pathology. Formed through both enzymatic action and non-specific free-radical oxidation, these epoxides are not mere metabolic byproducts but potent signaling molecules implicated in atherosclerosis, cancer, and neurodegenerative diseases[1][2][3]. Their biological activities are profoundly dictated by the stereochemistry of the epoxide ring, leading to distinct metabolic fates and cellular responses. This guide provides a detailed exploration of the fundamental differences between the α- and β-isomers, from their structural nuances to their divergent roles in cellular signaling, offering researchers and drug development professionals a comprehensive understanding of these influential oxysterols.

Part 1: The Core Distinction: Stereochemistry of the Epoxide Ring

The defining difference between 5α,6α- and 5β,6β-epoxycholestanol lies in the three-dimensional orientation of the epoxide ring relative to the sterol's tetracyclic plane. The steroid nucleus is conventionally viewed as a relatively flat structure.

-

5α,6α-Epoxycholestanol (α-isomer): The epoxide ring is oriented below the plane of the steroid rings (on the 'alpha' face). This results in a trans-junction between the A and B rings of the cholestane backbone[4].

-

5β,6β-Epoxycholestanol (β-isomer): The epoxide ring is positioned above the plane of the steroid rings (on the 'beta' face), leading to a cis-junction between the A and B rings[4][5].

This seemingly subtle variation in spatial arrangement dramatically alters the molecule's overall shape, influencing how it interacts with enzymes, receptors, and membranes.

Caption: Core stereochemical difference between the two isomers.

Part 2: Formation and Chemical Synthesis

The epoxycholestanol isomers are generated in biological systems through two primary routes: non-enzymatic oxidation by reactive oxygen species and enzymatic epoxidation, potentially involving cytochrome P450 enzymes[6]. During non-specific tissue oxidation, the β-epoxide is often formed in a three- to fourfold excess over the α-epoxide[7]. This highlights the importance of specific enzymatic pathways for generating the physiologically crucial α-isomer.

Experimental Protocol: Synthesis of 5α,6α-Epoxycholestanol

The α-isomer can be reliably synthesized in high yield via the epoxidation of cholesterol using a peroxy acid. This method provides stereochemical control, favoring attack on the less sterically hindered alpha face of the cholesterol double bond.

Causality: m-Chloroperbenzoic acid (m-CPBA) is a standard reagent for epoxidation. The reaction proceeds via the concerted addition of an oxygen atom across the C5-C6 double bond. The bulky methyl group at C10 sterically hinders the beta face, directing the m-CPBA to the alpha face, resulting in the selective formation of the 5α,6α-epoxide.

Step-by-Step Methodology: [8]

-

Dissolution: Dissolve cholesterol (50 mmol) in 75 mL of methylene chloride in a suitable reaction flask.

-

Reagent Addition: While stirring at 25°C, slowly add a solution of m-chloroperbenzoic acid (54 mmol) in 120 mL of methylene chloride over a period of 30 minutes.

-

Quenching: After the addition is complete, destroy the excess peracid by adding 10% aqueous sodium sulfite solution until the peracid is no longer detected (e.g., by starch-iodide paper).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate, water, and finally with saturated aqueous sodium chloride.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 5α,6α-epoxycholestanol can be purified by recrystallization from 88% aqueous acetone or by silica gel chromatography to yield a product with >95% purity.

Part 3: Comparative Biological Activity & Cytotoxicity

Both epoxycholestanol isomers exhibit significant biological activity, most notably cytotoxicity towards various cell types, including endothelial cells, smooth muscle cells, and cancer cells[9]. However, their potencies differ, a direct consequence of their stereochemistry.

Studies in rabbit aortic endothelial cells have established a clear order of cytotoxic potency: the downstream metabolite cholestane-3β,5α,6β-triol is most potent, followed by the cholesterol-β-epoxide, with the cholesterol-α-epoxide being the least cytotoxic of the three[6]. Both isomers are capable of inducing apoptosis through the mitochondrial intrinsic pathway, characterized by the activation of caspases 3/7 and an increase in reactive oxygen species (ROS) production[10].

Data Presentation: Comparative Cytotoxicity in Multiple Myeloma

The differential cytotoxic effects are evident in human myeloma cell lines (HMCLs), where both isomers induce cell death but with varying efficacy and time-dependence.

| Cell Line | Isomer | Time (h) | IC50 (µg/mL) | Reference |

| JJN3 | 5α,6α-EC | 48 | 11 | [10] |

| 5β,6β-EC | 48 | 14 | [10] | |

| 5β,6β-EC | 72 | 12 | [10] | |

| U266 | 5α,6α-EC | 48 | 31 | [10] |

| 5β,6β-EC | 48 | 21 | [10] | |

| 5β,6β-EC | 72 | 7 | [10] |

Table 1: Half-maximal inhibitory concentrations (IC50) of 5,6-epoxycholestanol (EC) isomers in two human myeloma cell lines. Note the time-dependent increase in potency for the β-isomer.

Part 4: Divergent Metabolic Fates & Signaling Pathways

The most profound functional difference between the α- and β-isomers is revealed in their metabolic processing, which dictates their ultimate biological role as either a tumor suppressor or an oncometabolite precursor.

The Common Pathway: Hydrolysis by Cholesterol Epoxide Hydrolase (ChEH)

Both isomers serve as substrates for the microsomal enzyme Cholesterol Epoxide Hydrolase (ChEH), which catalyzes the hydration of the epoxide ring to form a single product: cholestane-3β,5α,6β-triol (CT) [6][11][12]. ChEH is a unique enzyme complex composed of two proteins from the cholesterol biosynthesis pathway: 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (EBP) and 3β-hydroxysterol-Δ⁷-reductase (DHCR7)[12]. While both isomers are converted with similar facility, the downstream metabolite CT acts as a competitive inhibitor of the enzyme, which can influence the relative hydration rates[11].

The Divergent Pathways: A Metabolic Switch in Cancer

Downstream of ChEH, the metabolic pathways of the epoxides diverge dramatically, particularly in the context of cancer. This divergence is stereospecific, beginning with the 5α,6α-isomer.

-

Normal Tissue - The Dendrogenin A (DDA) Pathway: In healthy tissues, 5α,6α-epoxycholestanol can be stereoselectively conjugated with histamine by an as-yet-unidentified enzyme to produce Dendrogenin A (DDA) [4][10][13][14]. DDA is the first steroidal alkaloid discovered in mammals and functions as a potent tumor suppressor. It induces cancer cell re-differentiation, controls tumor growth, and its levels are found to be significantly decreased in breast tumors compared to normal tissue[10][14].

-

Cancer Tissue - The Oncosterone Pathway: In breast cancer, the metabolic landscape is altered. The DDA pathway is suppressed. Instead, the common metabolite CT, derived from both α- and β-epoxides, is metabolized by the ectopically expressed enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) into 3β,5α-dihydroxycholestan-6-one (oncosterone) [15]. Oncosterone acts as an oncometabolite, stimulating cell proliferation and migration by binding to the glucocorticoid receptor[15].

Caption: Divergent metabolic fates of epoxycholestanol isomers.

Part 5: Analytical & Separation Methodologies

The accurate quantification of 5α,6α- and 5β,6β-epoxycholestanol from biological matrices is essential for studying their roles in health and disease. Due to their identical mass and similar chemical properties, their separation requires high-resolution chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used method for this purpose[1][16].

Experimental Protocol: GC-MS Quantification of Epoxycholestanols

This protocol outlines a comprehensive method for the extraction, derivatization, and analysis of epoxycholestanols from plasma or serum.

Causality: Saponification (alkaline hydrolysis) is required to cleave cholesteryl esters and liberate the free sterols. Liquid-liquid extraction with a nonpolar solvent like hexane isolates the lipids. Because sterols have low volatility, they must be derivatized to replace the polar hydroxyl group with a nonpolar, thermally stable group. Trimethylsilylation (TMS) is a common and effective derivatization technique for GC analysis, improving chromatographic peak shape and thermal stability[3][16].

Sources

- 1. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and metabolism in vitro of 5,6-epoxides of cholesterol and beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]

- 10. Dendrogenin A: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic properties and inhibition of hepatic cholesterol-epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. Dendrogenin A arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Safety data sheet (SDS) for 5alpha,6alpha-Epoxycholestanol-d7

Material Safety & Technical Application Guide (MSTAG): 5 ,6 -Epoxycholestanol-d7[1]

Document Control:

-

Subject: 5

,6ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Role: Internal Standard (ISTD) for Oxysterol Quantitation[1]

-

Primary Hazard: Epoxide Reactivity / Isotopic Integrity[1]

-

Version: 2.0 (Technical Whitepaper)[1]

Part 1: Executive Technical Summary[1]

5

While regulatory SDS documents often classify sterols as "low hazard," the epoxide moiety at the 5,6-position introduces specific chemical reactivities—specifically susceptibility to acid-catalyzed hydrolysis—that define both its safety profile and its handling protocols.[1] This guide synthesizes safety data with critical experimental parameters to ensure data integrity.

Part 2: Physicochemical Identity & Properties[1]

| Property | Specification | Technical Note |

| Chemical Name | 5 | Side-chain labeled (typically C25,26,27-d7) |

| CAS Number | 127685-38-5 | Distinct from the |

| Molecular Formula | ||

| Molecular Weight | 409.70 g/mol | +7 Da shift from endogenous parent (402.7 g/mol ) |

| Solubility | Ethanol, Methanol, Chloroform | Hydrophobic. Poorly soluble in water.[1][2][3][5][6] |

| Purity | >99% Isotopic Purity | Critical to prevent "cross-talk" in MS channels. |

| Appearance | White Crystalline Solid | Hygroscopic; store under desiccant. |

Part 3: Hazard Identification & Risk Mitigation[1][8]

The "Hidden" Chemical Hazard: Epoxide Reactivity

Standard SDSs may label this compound as "Non-Hazardous" under GHS criteria due to lack of acute toxicity data. However, as a Senior Application Scientist, one must treat the 5,6-epoxide ring as a potential alkylating agent.[1]

-

Mechanism: Epoxides are strained rings that can open to form covalent bonds with nucleophiles (DNA/Proteins) or hydrolyze to diols/triols.[1]

-

Toxicological Context: While cholesterol epoxides are endogenous, concentrated standards present a higher risk profile than physiological levels.

-

Precaution: Handle inside a fume hood wearing nitrile gloves. Avoid inhalation of dust.[7][8][9]

Stability Hazard: The Acid-Hydrolysis Trap

The most significant risk is not to the operator, but to the data . The 5,6-epoxide ring is extremely labile in acidic environments, rapidly converting to Cholestane-3

Part 4: Experimental Protocols (SOPs)

Stock Solution Preparation (Self-Validating System)

This protocol ensures the standard remains stable and concentration is verified.[1]

-

Environment: Equilibrate vial to room temperature in a desiccator (prevents condensation).

-

Solvent Choice: Use Absolute Ethanol or Methanol (LC-MS Grade).[1] Avoid Chloroform for long-term storage due to potential acidity.[1]

-

Dissolution:

-

Weigh ~1 mg of solid into a silanized amber glass vial.

-

Add solvent to achieve a target concentration of 100

g/mL. -

Vortex for 30 seconds; sonicate for 1 minute.

-

-

Inerting: Purge headspace with Argon (heavier than air, displaces oxygen better than Nitrogen).

-

Storage: Store at -20°C (up to 6 months) or -80°C (long term).

Analytical Workflow: LC-MS/MS Quantitation

Objective: Use d7-ISTD to quantify endogenous 5

Methodology:

-

Ionization: ESI(+) or APCI(+).[1]

-

Detection: MRM (Multiple Reaction Monitoring).[1]

-

Transitions (Example):

-

Parent (d0):

-

ISTD (d7):

-

Visualization of Workflow:

Caption: Operational workflow emphasizing the exclusion of acid during extraction to preserve the epoxide ring.

Part 5: Mechanistic Degradation Pathway[1]

Understanding the chemistry of the standard is vital for troubleshooting. If your d7-ISTD signal disappears and a new peak appears at +18 Da (relative to epoxide), you have induced hydrolysis.[1]

Pathway Description:

-

Protonation: The epoxide oxygen accepts a proton (

). -

Ring Opening: The strained 3-membered ring opens, creating a carbocation at C6.

-

Hydration: Water attacks the carbocation, forming the trans-triol (Cholestane-3

,5

Caption: Acid-catalyzed hydrolysis pathway converting the epoxide standard into the triol artifact.[1][5]

Part 6: Emergency Response & Disposal[1]

Although the quantities used in analytical labs are small (milligrams), adherence to safety protocols is mandatory.[1]

| Scenario | Response Protocol |

| Eye Contact | Flush immediately with water for 15 minutes. Remove contact lenses.[7] Seek medical attention. |

| Skin Contact | Wash with soap and water.[7] Epoxides can sensitize skin; monitor for dermatitis. |

| Inhalation | Move to fresh air.[7] If breathing is difficult, provide oxygen. |

| Spill Cleanup | Wet wipe with ethanol. Do not sweep dry dust (aerosol risk).[1] Dispose of as chemical waste. |

| Disposal | Incineration in a chemical waste facility. Do not pour down drains (lipophilic, persistent). |

References

-

Avanti Polar Lipids.5

,6 -

Cayman Chemical.5

,6 -

McDonald, J.G., et al. (2012). Extraction and Analysis of Oxysterols: High Performance Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology. Link

-

Griffiths, W.J., & Wang, Y. (2011).[1] Analysis of oxysterols by electrospray ionization mass spectrometry. The Biochemical Journal. Link

-

Toronto Research Chemicals.5

,6

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 5α,6α-Epoxycholestanol-d7 | CymitQuimica [cymitquimica.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Quantification of Total 5α,6α-Epoxycholestanol in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of total 5α,6α-Epoxycholestanol in human plasma. 5α,6α-Epoxycholestanol is a significant cholesterol oxidation product implicated in various pathophysiological processes, including atherosclerosis.[1][2] To account for both free and esterified forms of the analyte, the protocol incorporates an alkaline saponification step. The use of a stable isotope-labeled internal standard, 5α,6α-Epoxycholestanol-d7, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation. The method employs liquid-liquid extraction for sample cleanup, followed by analysis on a triple quadrupole mass spectrometer utilizing an atmospheric pressure chemical ionization (APCI) source. This protocol is validated according to industry-standard bioanalytical guidelines and is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this important oxysterol.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and biomarkers for oxidative stress.[3] Among them, 5α,6α-Epoxycholestanol, a cholesterol 5,6-epoxide, is formed through both enzymatic and non-enzymatic autooxidation pathways.[1][3] Its presence and concentration in biological matrices are of significant interest due to its potential role in the pathology of atherosclerosis and other diseases.[1][2]

Quantifying oxysterols in plasma is analytically challenging due to their low endogenous concentrations (ng/mL range), their structural similarity to the vastly more abundant cholesterol, and their existence in both free and esterified forms.[4][5] A reliable analytical method must therefore be highly sensitive, specific, and capable of measuring the total concentration to provide a complete biological picture.

This method addresses these challenges by combining:

-

Saponification: An alkaline hydrolysis step to release 5α,6α-Epoxycholestanol from its esterified form, allowing for the measurement of the total analyte concentration.[5][6]

-

Stable Isotope-Labeled Internal Standard (SIL-IS): The use of 5α,6α-Epoxycholestanol-d7, which co-elutes with the analyte and has nearly identical chemical properties, is critical for correcting variations in extraction recovery and mitigating matrix-induced ionization suppression or enhancement.

-

LC-MS/MS with APCI: This technique provides unparalleled selectivity and sensitivity. Atmospheric Pressure Chemical Ionization (APCI) is particularly well-suited for the analysis of relatively non-polar molecules like sterols, often yielding better ionization efficiency and less fragmentation than electrospray ionization (ESI).[7][8]

Experimental Workflow

Materials and Reagents

-

Analytes: 5α,6α-Epoxycholestanol (Cayman Chemical or equivalent), 5α,6α-Epoxycholestanol-d7 (Cayman Chemical or equivalent).

-

Solvents: HPLC-grade or MS-grade Methanol, Ethanol, Acetonitrile, Isopropanol, Hexane, and Toluene.

-

Reagents: Potassium Hydroxide (KOH), Butylated Hydroxytoluene (BHT), Ammonium Acetate, Formic Acid, and Reagent-grade water.

-

Human Plasma: K2-EDTA pooled human plasma.

-

Consumables: 1.5 mL polypropylene tubes, glass test tubes with Teflon-lined caps, autosampler vials.

Instrumentation

-

LC System: A UHPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an APCI source.

Workflow Diagram

Caption: Overall workflow from sample preparation to data analysis.

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of 5α,6α-Epoxycholestanol and 5α,6α-Epoxycholestanol-d7 in ethanol.

-

Working Solutions:

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to create calibration standards (e.g., 1-200 ng/mL).

-

Prepare a separate set of working solutions for Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 150 ng/mL).

-

Prepare the Internal Standard (IS) working solution by diluting the IS stock solution with ethanol to a final concentration of 50 ng/mL.

-

Sample Preparation Protocol

This protocol is designed to measure the total concentration (free + esterified) of the analyte.

-

Aliquot Samples: Pipette 100 µL of plasma, calibration standard, or QC sample into a 16x100mm glass tube.

-

Add Antioxidant: Add 10 µL of freshly prepared BHT solution (1 mg/mL in ethanol) to prevent autooxidation during sample processing.[9]

-

Spike Internal Standard: Add 20 µL of the 50 ng/mL 5α,6α-Epoxycholestanol-d7 IS working solution to all tubes except for the blank matrix samples.

-

Saponification:

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of reagent-grade water and 3 mL of hexane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Collect Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

-

Evaporation: Evaporate the hexane to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Methanol:Acetonitrile) and transfer to an autosampler vial for analysis.

LC-MS/MS Method and Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | 95:5 Acetonitrile:Methanol with 0.1% Formic Acid |

| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Rationale: A C18 column provides excellent hydrophobic retention for sterols.[3] The gradient elution ensures that the relatively non-polar analyte is efficiently eluted while separating it from potential matrix interferences. The use of formic acid and ammonium acetate aids in the protonation of the analyte for positive ion mode detection.[11]

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | APCI, Positive |

| MRM Transitions | See Table 3 |

| Nebulizer Gas | 45 psi |

| Heater Temperature | 350°C |

| Capillary Voltage | 4.0 kV |

| Sheath Gas Flow | 40 units |

Rationale: APCI is selected for its superior performance with neutral lipids like oxysterols, which often show poor ionization with ESI.[8] Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard.[12][13]

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| 5α,6α-Epoxycholestanol | 385.4 [M+H-H₂O]⁺ | 367.4 | 150 | 15 |

| 5α,6α-Epoxycholestanol-d7 | 392.4 [M+H-H₂O]⁺ | 374.4 | 150 | 15 |

Rationale for Ion Selection: In APCI, oxysterols commonly lose a water molecule from the protonated molecule [M+H]⁺. Therefore, the precursor ion selected for MRM is often [M+H-H₂O]⁺. The product ion at m/z 367.4 results from a subsequent neutral loss, providing a specific transition for quantification.[3][14] The d7-labeled internal standard shows a corresponding +7 Da shift in both its precursor and product ions.

Method Validation and Performance

The method was validated following FDA and EMA guidelines for bioanalytical method validation.[15][16]

Table 4: Method Validation Summary

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1.0 - 200 ng/mL | r² ≥ 0.99 |

| LLOQ | 1.0 ng/mL | Accuracy: 80-120%, Precision: ≤20% |

| Intra-day Precision (CV%) | 4.5% - 8.2% | ≤15% (≤20% at LLOQ) |

| Inter-day Precision (CV%) | 6.1% - 9.5% | ≤15% (≤20% at LLOQ) |

| Accuracy (% Bias) | -7.8% to +5.3% | Within ±15% (±20% at LLOQ) |

| Matrix Effect | 91% - 104% | CV ≤ 15% |

| Extraction Recovery | > 85% | Consistent and reproducible |

Trustworthiness: The validation data demonstrates that the method is accurate, precise, and reliable over the specified concentration range. The use of QC samples at multiple levels ensures the integrity of the results for unknown samples.[17] The low matrix effect confirms that the sample preparation procedure effectively removes interfering endogenous components from the plasma.

Conclusion

The LC-MS/MS protocol described provides a highly selective, sensitive, and robust method for the quantification of total 5α,6α-Epoxycholestanol in human plasma. The incorporation of a saponification step and a stable isotope-labeled internal standard ensures accurate measurement, making this method a valuable tool for clinical research and drug development studies investigating the role of oxysterols in health and disease.

References

-

Griffiths, W. J., & Wang, Y. (2019). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Journal of Steroid Biochemistry and Molecular Biology, 191, 105370. Available at: [Link]

-

Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. Available at: [Link]

-

Boselli, E., Velimirov, A., & Neuhold, S. (2005). A new LC/APCI-MS method for the determination of cholesterol oxidation products in food. Journal of Chromatography A, 1067(1-2), 207-211. Available at: [Link]

-

ResearchGate. (2025). A new LC/APCI-MS method for the determination of cholesterol oxidation products in food. ResearchGate. Available at: [Link]

-

Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. Available at: [Link]

-

AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. Available at: [Link]

-

Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Available at: [Link]

-

Griffiths, W. J., et al. (2013). Analytical strategies for characterization of oxysterol lipidomes: Liver X receptor ligands in plasma. Free Radical Biology and Medicine, 59, 69-84. Available at: [Link]

-

ResearchGate. (n.d.). Sample preparation method for analysis of sterols in plasma. ResearchGate. Available at: [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

-

Griffiths, W. J., et al. (2010). Discovering Oxysterols in Plasma: A Window on the Metabolome. Journal of the American Society for Mass Spectrometry, 21(6), 879–894. Available at: [Link]

-

Semantic Scholar. (n.d.). A new LC/APCI-MS method for the determination of cholesterol oxidation products in food. Semantic Scholar. Available at: [Link]

-

Tallman, K. A., et al. (2020). Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed-phase Liquid Chromatography-Mass Spectrometry (RPLC-MS). Molecular & Cellular Proteomics, 19(11), 1899-1910. Available at: [Link]

-

Vorkas, P. A., et al. (2020). UPLC-Orbitrap-HRMS application for analysis of plasma sterols. Journal of Chromatography B, 1138, 121959. Available at: [Link]

-

Careri, M., et al. (1998). Evaluation of particle beam high-performance liquid chromatography–mass spectrometry for analysis of cholesterol oxides. Journal of Chromatography A, 795(2), 241-249. Available at: [Link]

-

LIPID MAPS. (2007). Sterols Mass Spectra Protocol. LIPID MAPS. Available at: [Link]

-

Czerwonka, M., et al. (2024). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 29(18), 4153. Available at: [Link]

-

Byrdwell, W. C. (2001). Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. Lipids, 36(4), 327-346. Available at: [Link]

-

ResearchGate. (n.d.). Chromatography of oxysterols. ResearchGate. Available at: [Link]

-

Fernandes, P., et al. (2022). Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. Foods, 11(13), 1862. Available at: [Link]

-

Lipotype. (n.d.). Cholesterol + Squalene + Epoxysqualene. Lipotype. Available at: [Link]

-

Liu, Y., et al. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites, 14(1), 22. Available at: [Link]

-

Theofilopoulos, S., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Redox Biology, 36, 101614. Available at: [Link]

-

AquaDocs. (n.d.). Determination of Saponification Value. AquaDocs. Available at: [Link]

-

LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. Available at: [Link]

-

SpectraBase. (n.d.). 5a,6a-epoxy Chloestanol. SpectraBase. Available at: [Link]

-

Longdom Publishing. (2012). Cholesterol-5β,6β-Epoxide; Cholesta-3,5-Dien-7-One, and 5α-Cholestane in Solution During Short-Term. Longdom Publishing. Available at: [Link]

-

ResearchGate. (2025). MS–MS Fragmentation Patterns of Cholesterol Oxidation Products. ResearchGate. Available at: [Link]

-

Cholewińska, E., et al. (2020). 5 α,6 α-Epoxyphytosterols and 5 α,6 α-Epoxycholesterol Increase Nitrosative Stress and Inflammatory Cytokine Production in Rats on Low-Cholesterol Diet. Oxidative Medicine and Cellular Longevity, 2020, 4751803. Available at: [Link]

Sources

- 1. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]

- 2. 5 α,6 α-Epoxyphytosterols and 5 α,6 α-Epoxycholesterol Increase Nitrosative Stress and Inflammatory Cytokine Production in Rats on Low-Cholesterol Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed‐phase Liquid Chromatography‐Mass Spectrometry (RPLC‐MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new LC/APCI-MS method for the determination of cholesterol oxidation products in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. sfrbm.org [sfrbm.org]

- 13. lipotype.com [lipotype.com]

- 14. researchgate.net [researchgate.net]

- 15. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 16. fda.gov [fda.gov]

- 17. bioanalysisforum.jp [bioanalysisforum.jp]

How to prepare 5alpha,6alpha-Epoxycholestanol-d7 stock solutions

Protocol: Preparation and Handling of 5 ,6 -Epoxycholestanol-d7 Stock Solutions[1][2][3][4]

Abstract & Scope

This application note details the rigorous preparation of 5

Physicochemical Profile & Mechanistic Insights[3][4][5][6]

Before handling, researchers must understand the specific vulnerabilities of the analyte. The epoxide ring at the 5,6 position is the "weak link" in stability.

| Property | Specification | Critical Note |

| Compound Name | 5 | d7 label typically on the isopropyl side chain (C25-C27).[2][3][4][1] |

| Molecular Weight | ~409.7 g/mol (d7) | Shift of +7 Da vs. native (402.7 g/mol ).[3][4][1] |

| Solubility (Primary) | Ethanol (20 mg/mL) | Preferred for biological spiking.[3][4][1] |

| Solubility (Secondary) | Chloroform, Methanol | Chloroform is excellent for storage; Methanol is good for LC-MS.[2][3][4][1] |

| Solubility (Poor) | Water, Aqueous Buffers | Do not attempt direct aqueous dissolution.[4][1] |

| Reactivity | Acid-Sensitive | Epoxide hydrolyzes to Cholestane-3 |

| Chromophore | None | UV Quantification is impossible. Reliance is on gravimetric accuracy.[1] |

Mechanistic Degradation Pathway

The following diagram illustrates the degradation pathway that this protocol is designed to prevent.

Figure 1: Acid-catalyzed hydrolysis of the epoxide ring.[2][3][4][1] This reaction is irreversible and compromises the standard's concentration.

Materials & Equipment

Reagents

-

5

,6 -

Solvent A (Primary Stock): Chloroform (HPLC Grade, stabilized with Ethanol/Amylene) OR Ethanol (Absolute, LC-MS Grade).[3][4][1]

-

Inert Gas: Argon or Nitrogen (Pre-purified grade).

Equipment

Protocol: Primary Stock Solution (1 mg/mL)

Objective: Prepare a master stock solution with high gravimetric accuracy.

Step 1: Environmental Control[1][2][3]

-

Ensure the workspace is free of acidic vapors (e.g., do not prep alongside HCl or TFA).[1]

-

Allow the lyophilized standard vial to equilibrate to room temperature (20–25°C) before opening to prevent condensation (water introduces hydrolysis risk).[4][1]

Step 2: Gravimetric Preparation[1][2][3]

-

Method A (Direct Weighing - Recommended for >5 mg):

-

Place a clean, dry 5 mL Class A volumetric flask on the balance. Tare.

-

Weigh approximately 1.0 mg of 5

,6

-

-

Method B (Quantitative Transfer - Recommended for <2 mg):

-

If the supplier provides exactly 1 mg in a vial, do not attempt to scoop it out.

-

Add 1 mL of Solvent (Ethanol or Chloroform) directly to the supplier vial.

-

Vortex for 30 seconds. Sonicate for 1 minute.

-

Transfer liquid to the volumetric flask. Rinse the original vial 3x with solvent, adding rinses to the flask.

-

Step 3: Solubilization & Dilution[1][2][4]

Protocol: Working Standard & Calibration

Objective: Create a working solution (e.g., 10 µg/mL) for spiking samples.

Workflow Diagram

Figure 2: Hierarchical dilution strategy to maintain stock integrity.

Dilution Protocol

-

Solvent Choice: Use Methanol for working solutions if analyzing by LC-MS (compatible with mobile phases).[3][1]

-

Procedure:

-

Transfer 100 µL of Primary Stock (1 mg/mL) into a 10 mL volumetric flask.

-

Dilute to volume with Methanol.

-

Final Concentration: 10 µg/mL.

-

-

Storage: Store working stocks in small aliquots (e.g., 200 µL) to avoid repeated freeze-thaw cycles.

Quality Control (QC) & Validation[2][3][4][5]

Since UV quantification is impossible, QC relies on Mass Spectrometry.[1]

Self-Validating Check:

-

Triol Monitoring: Inject the fresh stock into the LC-MS system (Flow injection or short column). Monitor the transition for the Epoxide-d7 and the Triol-d7 (Hydrolysis product).

-

Acceptance Criteria: The Triol peak area must be <2% of the Epoxide peak area. If >2%, the stock has degraded (likely acidic solvent or moisture) and must be discarded.[1]

Storage & Stability

| Parameter | Condition | Rationale |

| Temperature | -80°C (Long term) | Arrhenius kinetics; slows spontaneous ring opening.[2][3][4][1] |

| Container | Amber Glass, Teflon-lined cap | Prevents photolysis and plasticizer leaching.[2][3][1] |

| Headspace | Argon or Nitrogen | Displaces oxygen to prevent auto-oxidation of the sterol backbone.[3] |

| Shelf Life | 6 Months (Solution) | Solvent evaporation changes concentration over time.[4][1] |

Handling Rule: Always allow stocks to reach room temperature before opening the vial. Opening a cold vial condenses atmospheric moisture inside, which will hydrolyze the epoxide over time.

Troubleshooting

Issue: Precipitation upon cooling.

-

Cause: Concentration too high for the solvent at -80°C.[3]

-

Solution: Vortex vigorously at room temperature. If persistent, sonicate.[1] For future preps, lower primary stock concentration to 0.5 mg/mL.[1]

Issue: Signal loss in LC-MS.

-

Cause: Adsorption to plastic tips or vials.

-

Solution: Switch to glass inserts and low-retention or glass pipettes.[2][3][1] Ensure all solvents are LC-MS grade.

Issue: Appearance of "Triol" peak.

References

-

Avanti Polar Lipids. (2024).[1][5] Storage and Handling of Sterol Lipids. Retrieved from [Link]

-

Griffiths, W. J., & Wang, Y. (2020).[2][1] Analysis of Oxysterols by LC-MS/MS. In Methods in Molecular Biology. Springer Protocols.

-

McDonald, J. G., et al. (2012).[1] Extraction and Analysis of Oxysterols from Biological Samples. Journal of Lipid Research.[6] Retrieved from [Link][3][4][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 5α,6α-Epoxycholestanol-d7 | CymitQuimica [cymitquimica.com]

- 3. 5,6α-epoxycholesterol, TMS [webbook.nist.gov]

- 4. CAS 1250-95-9: 5α,6α-Epoxycholesterol | CymitQuimica [cymitquimica.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: High-Performance Solid Phase Extraction (SPE) of Oxysterols using Deuterated Internal Standards

The following Application Note is designed for bioanalytical scientists and drug development professionals. It prioritizes the Reverse-Phase (C18) Fractionation Method , which is currently the gold standard for separating low-abundance oxysterols from the high-abundance cholesterol interference that typically plagues mass spectrometry analysis.

Abstract

Quantifying oxysterols in biological matrices is a "needle in a haystack" challenge due to the overwhelming presence of cholesterol (

Introduction & Scientific Rationale

The Challenge: Cholesterol Interference

Oxysterols are oxidized derivatives of cholesterol involved in bile acid synthesis, sterol transport, and immunological signaling. In plasma and tissue, they exist at trace levels (ng/mL) compared to cholesterol (

-

Ion Suppression: Excess cholesterol saturates ionization sources in Mass Spectrometry.

-

Artifact Generation: Cholesterol can autoxidize during sample prep, creating false-positive oxysterol signals.[1]

The Solution: Polarity-Driven Fractionation

Although structurally similar, oxysterols are significantly more polar than cholesterol due to the additional hydroxyl, keto, or epoxy groups. We exploit this polarity difference using hydrophobic interaction chromatography (C18 SPE).

-

Mechanism: In a reverse-phase system, the more polar oxysterols elute earlier (at lower organic strength) than the highly lipophilic cholesterol.

-

Role of Deuterated Standards: Isotopically labeled analogs (e.g.,

-24-hydroxycholesterol) are chemically identical to the target analytes but distinguishable by mass. They are the only reliable method to track extraction efficiency and retention time shifts in this fractionation process.

Mechanistic Workflow Diagram

The following diagram illustrates the separation logic based on solvent polarity.

Figure 1: Polarity-driven fractionation workflow. Oxysterols, being more polar, are eluted in the "Target Fraction" (green), while the lipophilic cholesterol interference remains bound until the "Interference Elution" (red).

Materials & Reagents

Deuterated Internal Standards (Critical)

Use a cocktail of deuterated standards representing different oxysterol classes (side-chain vs. ring-oxidized).

- -24(R/S)-hydroxycholesterol: Side-chain oxidation marker.[1]

- -27-hydroxycholesterol: Bile acid precursor marker.

-

-7

- -25-hydroxycholesterol: Immunological marker.

Note: Purity must be >98% isotopic enrichment to avoid contribution to the native analyte signal.

Reagents

-

SPE Cartridges: Waters Sep-Pak tC18 (200 mg or 500 mg) or Phenomenex Strata-X (Polymeric RP).

-

Solvents: LC-MS grade Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (ACN), Formic Acid.

-

Antioxidant: Butylated hydroxytoluene (BHT) – Essential to prevent artificial oxidation of cholesterol during processing.

Experimental Protocol

Phase 1: Sample Pre-treatment & IS Equilibration

Rationale: The deuterated IS must be fully integrated into the sample matrix (lipoproteins/membranes) to accurately mimic the extraction of endogenous analytes.

-

Aliquot: Transfer 200

L of plasma or 50 mg of homogenized tissue (in PBS) to a glass tube. -

IS Addition: Add 10

L of the Deuterated IS Working Solution (e.g., 100 ng/mL in EtOH). -

Equilibration: Vortex for 30 seconds and incubate at room temperature for 10–15 minutes. Do not skip this step.

-

Antioxidant Addition: Add 10

L of BHT (10 mg/mL in EtOH) to inhibit autoxidation.

Phase 2: Hydrolysis (Saponification)

Choose Method A (Total Oxysterols) or Method B (Free Oxysterols). Most applications require Method A.

-

Method A (Alkaline Hydrolysis): Add 1 mL of 1M KOH in 90% EtOH. Flush with Argon/Nitrogen, cap, and incubate at 37°C for 1 hour. Neutralize with Phosphoric Acid.

-

Method B (Enzymatic - "Gentle"): Add Cholesterol Esterase in phosphate buffer. Incubate at 37°C for 2 hours. Preferred for acid/base-labile oxysterols.

Phase 3: Solid Phase Extraction (The Separation)

This protocol uses a Sep-Pak tC18 cartridge (200 mg).[2]

-

Conditioning:

-

3 mL 100% Ethanol (Solvates the bed).

-

3 mL 10% Ethanol in water (Equilibrates to aqueous loading conditions).

-

-

Loading:

-

Washing:

-

Wash with 3 mL 15% Ethanol in water.

-

Purpose: Removes salts, proteins, and highly polar interferences.

-

-

Elution 1 (The "Oxysterol Window"):

-

Elute with 3 mL of 70% Ethanol (or 75% Methanol).

-

Collect this fraction.

-

Critical: At this solvent strength, the more polar oxysterols partition into the mobile phase, while the highly lipophilic cholesterol remains bound to the C18 silica.

-

-

Elution 2 (Cholesterol/Clean-up):

-

Elute with 3 mL 100% Isopropanol.

-

Discard (or collect if cholesterol quantification is required).

-

Purpose: Cleans the cartridge and proves separation efficiency.

-

Phase 4: Post-SPE Processing

-

Evaporation: Dry the "Elution 1" fraction under a stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve in 100

L of Mobile Phase A (e.g., 50% MeOH with 0.1% Formic Acid) for LC-MS injection.

QC & Validation: Calculating Recovery

The validity of this method relies entirely on the Deuterated IS.

Recovery Calculation:

Acceptance Criteria:

| Parameter | Acceptance Range | Note |

|---|---|---|

| Absolute Recovery | 70% – 110% | <50% indicates matrix suppression or breakthrough during load. |

| Retention Time Shift |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of IS | Sample organic % too high during load. | Dilute sample further with water before loading to ensure binding. |

| Cholesterol Breakthrough | Elution solvent too strong. | Reduce Elution 1 strength (e.g., from 75% MeOH to 70% MeOH). |

| High Background/Artifacts | Autoxidation during prep.[1] | Ensure BHT is added immediately. Use Argon to purge tubes. |

| Poor Peak Shape | Solvent mismatch. | Reconstitute sample in initial mobile phase conditions (e.g., 50:50 MeOH:H2O). |

References

-

Griffiths, W. J., et al. (2013). Analytical strategies for characterization of oxysterol lipidomes: Liver X receptor ligands in plasma. Free Radical Biology and Medicine. Link

- Key citation for the 70% Ethanol fractionation str

-

Dzeletovic, S., et al. (1995). Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry.[5] Analytical Biochemistry.[5] Link

- Foundational text on using deuter

-

McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma.[6][7][8] Journal of Lipid Research.[5][6] Link

- Detailed protocol on saponification and C18 separ

-

Avanti Polar Lipids. Oxysterol Standards and Protocols.Link

- Source for high-purity deuter

Sources

- 1. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. lcms.cz [lcms.cz]

- 4. lipidmaps.org [lipidmaps.org]

- 5. scienceopen.com [scienceopen.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GC-MS derivatization of 5alpha,6alpha-Epoxycholestanol-d7

High-Fidelity GC-MS Quantitation of 5 ,6 -Epoxycholestanol-d7

Derivatization Protocols for Labile Oxysterols in Biological Matrices

Abstract

This guide details the protocol for the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5

Introduction & Biological Context

Oxysterols are oxygenated derivatives of cholesterol formed via enzymatic or non-enzymatic processes. 5

The Analytical Challenge:

-

Thermal Instability: The 5,6-epoxide ring is strained.[1][2] Under high temperatures (GC injector) or acidic conditions, it readily isomerizes to 6-ketocholestanol or hydrolyzes to cholestane-3

,5 -

Artifactual Formation: Bulk cholesterol in samples can autoxidize during extraction, generating ex vivo epoxide artifacts that falsely elevate results.

-

Derivatization Risk: Standard silylation reagents (e.g., BSTFA + 1% TMCS) produce acidic byproducts (HCl) that can catalyze the opening of the epoxide ring.

The Solution:

This protocol utilizes Isotope Dilution Mass Spectrometry (ID-MS) with 5

Chemical Strategy & Mechanism

The goal is to convert the 3

Reagents:

-

Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][3]

-

Antioxidant: Butylated hydroxytoluene (BHT) – Crucial during extraction to prevent cholesterol oxidation.[1][2][3]

Reaction Mechanism: The hydroxyl group attacks the silicon of the MSTFA. The pyridine acts as a base to neutralize the trifluoroacetamide byproduct and any trace acid, preventing the protonation of the epoxide oxygen.

Figure 1: Reaction pathway. The solid blue line represents the desired pathway facilitated by pyridine buffering. The dotted red line represents the artifact pathway if acidic conditions occur.

Materials & Equipment

| Category | Item | Specification |

| Standards | 5 | Native Standard (d0) |

| 5 | Internal Standard (IS) | |

| Reagents | MSTFA | Synthesis Grade (>98%) |

| Pyridine | Anhydrous, stored over KOH pellets | |

| BHT | 50 µg/mL in Methanol | |

| Consumables | SPE Cartridges | Silica (Si) or Aminopropyl (NH2) - 500mg |

| Vials | Silanized glass inserts | |

| GC Column | Agilent J&W DB-5ms | 30m x 0.25mm, 0.25µm film (or equivalent 5% phenyl) |

Detailed Protocol

Step 1: Sample Extraction (Folch Method with BHT)

Note: All steps must be performed on ice to minimize oxidation.[1][2][3]

-

Add 10 µL of Internal Standard (d7) (10 ng/µL) to the biological sample (plasma/tissue homogenate).[2][3]

-

Perform lipid extraction using Chloroform:Methanol (2:1 v/v) containing 0.01% BHT .[1][2]

-

Vortex for 1 min, centrifuge at 3000 x g for 5 min.

-

Collect the lower organic phase.

-

Evaporate to dryness under a gentle stream of Nitrogen (

).[2]

Step 2: Solid Phase Extraction (SPE) Cleanup

Critical Step: Removes bulk cholesterol which can overload the column and oxidize on-column.[1][2][3]

-

Reconstitute dried sample in 200 µL Hexane and load onto cartridge.

-

Wash 1: Elute with 4 mL Hexane:Isopropanol (99:1) -> Discards Hydrocarbons.

-

Wash 2: Elute with 6 mL Hexane:Isopropanol (96:4) -> Discards Bulk Cholesterol.

-

Elution: Elute target oxysterols with 4 mL Hexane:Isopropanol (90:10) .

-

Evaporate the elution fraction to dryness under

.

Step 3: Derivatization (The Pyridine Method)

-

Ensure the sample residue is completely dry (trace water hydrolyzes MSTFA).[2]

-

Add 50 µL Anhydrous Pyridine .

-

Add 50 µL MSTFA .

-

Cap the vial tightly and vortex.

-

Incubate at 60°C for 30 minutes .

-

Why? Higher temps risk epoxide isomerization; lower temps may result in incomplete reaction.[1]

-

-

Cool to room temperature.

-

(Optional) Evaporate reagents and reconstitute in Undecane if injection volume precision is critical, otherwise inject directly.

GC-MS Parameters

Inlet Conditions:

-

Mode: Splitless (1 min purge).

-

Temperature: 250°C (Do not exceed 260°C to prevent thermal degradation).

-

Liner: Deactivated glass wool liner (cleanliness is paramount).[1][2][3]

Oven Program:

-

Initial: 180°C (Hold 1 min).

-

Ramp 1: 20°C/min to 250°C.

-

Ramp 2: 5°C/min to 300°C (Hold 5 min).

-

Total Run Time: ~15-18 mins.

Mass Spectrometer (EI Source):

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (m/z 50-600) for ID.[1][2][3]

Results & Interpretation

6.1 Identification of Ions

The molecular ion (M+) of TMS-derivatized oxysterols is often weak.[1][2][3] Quantitation relies on characteristic fragment ions.[1][2]

| Analyte | Derivative MW | Quant Ion (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) | Origin of Ion |

| 5 | 474.8 | 384 | 474 | 329 | [M - TMSOH] |

| 5 | 481.8 | 391 | 481 | 336 | [M - TMSOH] |

Note: The d7 isotope shift (+7 Da) is preserved in the [M-TMSOH] fragment, confirming the label is not on the hydroxyl hydrogen.

6.2 Workflow Visualization

Figure 2: Operational workflow for high-sensitivity oxysterol analysis.

Troubleshooting & Validation

Issue: "Ghost" Peak at m/z 456 (Triol) [1][2][3]

-

Symptom: You see a large peak for Cholestane-3,5,6-triol but low Epoxide signal.[1][2][3]

-

Cause: Acidic hydrolysis during derivatization or dirty GC liner.[1]

-

Fix: Ensure Pyridine is fresh and anhydrous. Change GC liner.

Issue: Peak Tailing

-

Cause: Active sites in the column or liner reacting with the epoxide.

-

Fix: Trim 10cm from the column guard; use ultra-inert liners.

Issue: Artificial Elevation of d0 Signal

-

Cause: Autoxidation of native cholesterol during sample prep.

-

Fix: Verify BHT was added. Check SPE efficiency (if cholesterol breaks through, it oxidizes in the injector).

References

-

Dzeletovic, S., et al. (1995).[2] Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry.[1][2][3] Analytical Biochemistry, 225(1), 73-80.[1][2][3] Link

-

Griffiths, W. J., & Wang, Y. (2011).[2] Analysis of oxysterols by GC-MS and LC-MS. In Steroid Analysis (pp. 55-98).[1][2][3] Springer.[1][2] Link[1][2][3]

-

McDonald, J. G., et al. (2007).[2] Extraction and analysis of sterols in biological matrices by high performance liquid chromatography-electrospray ionization mass spectrometry.[1][2] (Lipid MAPS Protocol).[2][3][4] Link

-

Ayalasomayajula, S. P., & Kompella, U. B. (2002).[2] Subcellular routes of oxysterol toxicity in retinal pigment epithelial cells. (Discusses 5,6-epoxide stability). Link

Application Note: Quantitative Analysis of 5α,6α-Epoxycholesterol in Human Plasma via Stable Isotope Dilution LC-MS/MS

<

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are critical signaling molecules and metabolic intermediates.[1][2][3] While once considered mere byproducts, they are now recognized as key regulators in cholesterol homeostasis, inflammation, apoptosis, and immune responses.[4][5][6] Among these, 5α,6α-epoxycholesterol (5,6α-EC) is a significant oxysterol formed through both non-enzymatic autoxidation and enzymatic pathways.[6][7] It has been implicated in the pathophysiology of atherosclerosis and has demonstrated biological activities such as modulating the liver X receptor (LXR).[5][8]

The quantitative analysis of oxysterols in biological matrices like plasma presents significant analytical challenges. Their low endogenous concentrations (pg/mL to ng/mL range), the presence of structurally similar isomers, and their poor ionization efficiency in mass spectrometry complicate accurate measurement.[9] Furthermore, the high abundance of cholesterol (1000-fold higher) creates a risk of artificial oxysterol generation ex vivo during sample handling and preparation.[9][10]

To overcome these obstacles, Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS) has become the gold standard.[11][12][13] This methodology employs a heavy-isotope-labeled internal standard that is chemically identical to the analyte. 5alpha,6alpha-Epoxycholestanol-d7 (5,6α-EC-d7) is an ideal internal standard for this purpose. It is added at the very beginning of the sample preparation process, allowing it to co-extract and co-elute with the endogenous analyte. By tracking the ratio of the endogenous analyte to the known concentration of the deuterated standard, this method provides unparalleled accuracy, correcting for sample loss during preparation and for matrix-induced ionization suppression or enhancement.[14][15]

This application note provides a detailed, field-proven protocol for the robust quantification of 5α,6α-epoxycholesterol in human plasma using 5α,6α-Epoxycholestanol-d7 as an internal standard.

Principle of the Method

The core of this protocol is the principle of stable isotope dilution. A known quantity of 5α,6α-Epoxycholestanol-d7 is spiked into a plasma sample. Both the endogenous (light) 5,6α-EC and the deuterated (heavy) standard undergo saponification to release esterified forms, followed by solid-phase extraction (SPE) for purification and concentration. The purified extract is then analyzed by LC-MS/MS. The liquid chromatography system separates the target analyte from other plasma components and isomers, while the tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). Quantification is achieved by creating a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Figure 1. Overall workflow for oxysterol quantification.

Materials and Reagents

| Item | Vendor/Grade | Notes |

| 5α,6α-Epoxycholesterol | Avanti Polar Lipids, Inc. | Purity >98% |

| 5α,6α-Epoxycholestanol-d7 | Avanti Polar Lipids, Inc. | Isotopic Purity >98% |

| Methanol (MeOH) | LC-MS Grade | |

| Ethanol (EtOH) | LC-MS Grade | |

| Acetonitrile (ACN) | LC-MS Grade | |

| Hexane | LC-MS Grade | |

| Potassium Hydroxide (KOH) | ACS Grade or higher | |

| Formic Acid (FA) | LC-MS Grade | |

| Butylated Hydroxytoluene (BHT) | ACS Grade or higher | Antioxidant |

| Water | Type I, 18.2 MΩ·cm | |

| Human Plasma | Sourced ethically | Stored at -80°C |

| Solid-Phase Extraction (SPE) Cartridges | Oasis HLB or C18, 200 mg | Waters Corp. or equivalent |

Detailed Step-by-Step Protocol

Preparation of Standards and Solutions

-

Antioxidant Solution: Prepare a 1 mg/mL solution of BHT in ethanol. This must be prepared fresh.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh ~1 mg of 5α,6α-Epoxycholestanol-d7, dissolve in ethanol to a final concentration of 100 µg/mL. Store at -20°C.

-

IS Working Solution (1 µg/mL): Dilute the IS Stock Solution 1:100 in ethanol.

-

Analyte Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of 5α,6α-Epoxycholesterol in ethanol. Store at -20°C.

-

Calibration Standards (0.5 - 200 ng/mL): Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution in a surrogate matrix (e.g., charcoal-stripped plasma or ethanol).

Plasma Sample Preparation

-

Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex gently and aliquot 200 µL into a 4 mL glass vial.

-

Internal Standard Spiking: Add 10 µL of the IS Working Solution (1 µg/mL) and 10 µL of the fresh BHT solution to each plasma sample, calibrator, and quality control (QC) sample. Vortex briefly.

-

Saponification:

-

Causality: This step is critical for quantitative analysis as a significant portion of oxysterols in plasma are esterified to fatty acids. Alkaline hydrolysis (saponification) cleaves these ester bonds, releasing the free oxysterols for measurement.[16][17][18]

-

Protocol: Add 1 mL of 1 M KOH in 90% ethanol to each vial. Cap tightly and vortex. Incubate at 60°C for 1 hour.[18]

-

-

Extraction:

-

Causality: After saponification, the oxysterols must be separated from the aqueous, protein-rich matrix. A two-step liquid-liquid extraction followed by solid-phase extraction provides a clean sample.

-

Protocol:

-

Cool samples to room temperature. Add 1 mL of Type I water.

-

Perform a two-step extraction by adding 3 mL of hexane, vortexing for 1 minute, and centrifuging (1500 x g, 5 min).[18]

-

Combine the upper hexane layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

-

Solid-Phase Extraction (SPE):

-

Causality: SPE is used to remove residual polar interferences and cholesterol, which can cause ion suppression and contaminate the MS source.[9][19] A reversed-phase sorbent like C18 or a hydrophilic-lipophilic balanced (HLB) polymer is effective.[9]

-

Protocol:

-

Condition an SPE cartridge (e.g., Oasis HLB, 200 mg) with 3 mL of methanol, followed by 3 mL of Type I water.

-

Reconstitute the dried extract in 1 mL of 70% ethanol and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 70% ethanol to elute oxysterols while retaining cholesterol.[19][20]

-

Elute the purified oxysterols with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

-

-

LC-MS/MS Analysis

-

Causality: Chromatographic separation is essential to resolve 5,6α-EC from its isobaric isomers (e.g., 7-hydroxycholesterol) which can interfere with accurate quantification.[10][16] Tandem mass spectrometry provides specificity by monitoring a unique fragmentation (transition) for both the analyte and its deuterated internal standard. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for sterols due to its robust ionization, though Electrospray Ionization (ESI) can also be used, sometimes requiring derivatization for enhanced sensitivity.[21][22]

Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC System |

| Column | C18 Reversed-Phase, e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 45°C |

| Injection Vol. | 5 µL |

| Gradient | 50% B to 95% B over 8 min, hold 2 min, return to initial and equilibrate |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | APCI, Positive Ion Mode |

| Gas Temp. | 350°C |

| Vaporizer Temp. | 400°C |

| Capillary Voltage | 3.5 kV |

Multiple Reaction Monitoring (MRM) Transitions

The selection of precursor and product ions is crucial for specificity. For oxysterols, the precursor ion is typically the protonated molecule [M+H]+ or an adduct like [M+NH4]+, and the product ion results from a characteristic loss of water [M+H-H₂O]+.

Figure 2. MRM transitions for analyte and IS.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5α,6α-Epoxycholesterol | 401.3 | 383.3 | 15-25 |

| 5α,6α-Epoxycholestanol-d7 | 408.3 | 390.3 | 15-25 |

Note: Collision energy must be optimized for the specific instrument used.

Data Analysis and Quantification

-

Integration: Integrate the chromatographic peaks for both the analyte and internal standard MRM transitions.

-

Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for each sample, calibrator, and QC.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression model with 1/x or 1/x² weighting.

-

Quantification: Determine the concentration of 5α,6α-epoxycholesterol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Method Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Linearity: Assess the linear range of the assay using the calibration curve (Aim for R² > 0.99).

-

Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy (% bias) and precision (%CV). Aim for <15% for both.

-

Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically <20%).

-

Selectivity: Analyze multiple blank plasma lots to ensure no endogenous interferences are present at the retention time of the analyte and IS.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of an analyte in neat solution versus a post-extraction spiked blank sample. The IS is designed to correct for this.

-